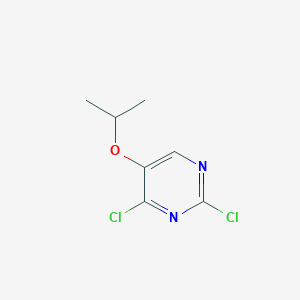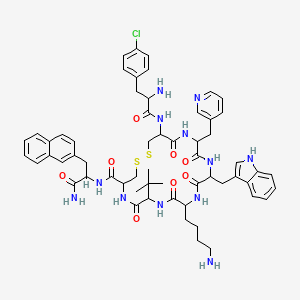
Methyl 4-anilino-3-methylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Anilino-3-metilpiperidina-4-carboxilato de metilo es un compuesto químico que pertenece a la clase de derivados de piperidina. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria. Se caracteriza por su estructura única, que incluye un anillo de piperidina sustituido con un grupo anilina y un grupo éster metílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Anilino-3-metilpiperidina-4-carboxilato de metilo normalmente implica la reacción de 4-anilino-3-metilpiperidina con cloroformiato de metilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita entonces a temperatura ambiente durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de Producción Industrial
Para la producción a escala industrial, la síntesis del 4-Anilino-3-metilpiperidina-4-carboxilato de metilo puede optimizarse mediante el uso de reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. Además, el uso de sistemas automatizados puede reducir el riesgo de errores humanos y mejorar la eficiencia general del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Anilino-3-metilpiperidina-4-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio para convertir el grupo éster en un alcohol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Varios nucleófilos en presencia de un disolvente adecuado, como la dimetilformamida.
Principales Productos Formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados de piperidina sustituidos.
Aplicaciones en Investigación Científica
El 4-Anilino-3-metilpiperidina-4-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis de diversos compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Biología: Se utiliza en el estudio de la inhibición enzimática y los ensayos de unión a receptores.
Medicina: Se investiga su posible uso como agente analgésico y anestésico.
Industria: Se utiliza en la producción de productos químicos especiales e intermedios para diversos procesos industriales
Aplicaciones Científicas De Investigación
Methyl 4-anilino-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use as an analgesic and anesthetic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
El mecanismo de acción del 4-Anilino-3-metilpiperidina-4-carboxilato de metilo implica su interacción con dianas moleculares específicas, como los receptores opioides. El compuesto se une a estos receptores, lo que lleva a la activación de las vías de señalización intracelular que dan lugar a efectos analgésicos y anestésicos. La afinidad de unión y la selectividad del compuesto para los diferentes subtipos de receptores juegan un papel crucial en la determinación de su perfil farmacológico .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Piperidina-carboxilato de metilo
- Lofentanilo
- Carfentanilo
Unicidad
El 4-Anilino-3-metilpiperidina-4-carboxilato de metilo es único debido a su patrón de sustitución específico en el anillo de piperidina, lo que le confiere propiedades químicas y farmacológicas distintas. En comparación con compuestos similares, presenta una diferente afinidad de unión y selectividad para los receptores opioides, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
methyl 4-anilino-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3 |
Clave InChI |
PPYCOHQKAGCQAR-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)


![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

